benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate
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Overview
Description
Benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound, with its multi-functional groups, serves as an interesting subject for chemical research, synthesis, and application studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the selection of pyrimidine derivatives and pyrrolidine precursors.
Reaction Steps
The preparation involves the nucleophilic substitution of a pyrimidine derivative with a pyrrolidine compound.
The intermediate product is further reacted with benzyl chloroformate under controlled conditions.
The final product is purified through recrystallization or chromatographic techniques.
Industrial Production Methods
In industrial settings, the synthesis of benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is scaled up by:
Optimizing Reaction Parameters: : Temperature, solvent, and pH control to maximize yield and purity.
Use of Catalysts: : Employing specific catalysts to enhance reaction rates and selectivity.
Continuous Flow Systems: : Utilizing continuous flow chemistry to streamline production and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form oxidized derivatives.
Reduction: : Can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
Oxidation: : Produces hydroxylated and other oxidized compounds.
Reduction: : Yields amine and alcohol derivatives.
Substitution: : Forms various substituted benzyl carbamate derivatives.
Scientific Research Applications
Benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate has diverse applications, including:
Chemistry: : Used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: : Investigated for its biological activity, particularly in enzyme inhibition studies.
Medicine: : Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: : Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
Molecular Interaction: : Interacts with specific enzymes or receptors through hydrogen bonding, Van der Waals forces, and hydrophobic interactions.
Pathways Involved: : Influences metabolic pathways by inhibiting or activating specific enzymes.
Molecular Targets
Enzymes: : Targets enzymes involved in key metabolic processes.
Receptors: : Binds to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-oxoethyl)carbamate: : Lacks the pyrimidinyl and pyrrolidinyl groups, resulting in different chemical properties and applications.
N-Benzylcarbamates: : Share a benzyl carbamate structure but differ in substituent groups, affecting their reactivity and uses.
Uniqueness of Benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate
The presence of the 2-methylpyrimidin-4-yl and pyrrolidin-1-yl groups distinguishes this compound from its analogs, conferring unique chemical properties and expanding its range of applications in scientific research and industry. This structural uniqueness enhances its potential in developing new chemical entities and therapeutic agents.
Conclusion
This compound stands out due to its distinctive structure and diverse applications. Its synthesis, reactivity, and potential in various fields make it a valuable compound for ongoing and future scientific investigations.
Properties
IUPAC Name |
benzyl N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-14-20-9-7-17(22-14)27-16-8-10-23(12-16)18(24)11-21-19(25)26-13-15-5-3-2-4-6-15/h2-7,9,16H,8,10-13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUEFDUAPUNCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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